molecular formula C16H17NO3S B2839871 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide CAS No. 1448139-05-6

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide

Cat. No.: B2839871
CAS No.: 1448139-05-6
M. Wt: 303.38
InChI Key: QFBLZHQTLSRFMM-FARCUNLSSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is an organic compound characterized by the presence of a furan ring, a hydroxy group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

    Addition of the hydroxy and methylthio groups: These functional groups can be introduced through nucleophilic substitution reactions or via direct functionalization of the phenyl ring.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acrylamide double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design due to its diverse functional groups.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its electronic properties and interactions.

Uniqueness: The presence of the methylthio group in (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with specific biological targets.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-21-14-5-3-13(4-6-14)15(18)10-17-16(19)7-2-12-8-9-20-11-12/h2-9,11,15,18H,10H2,1H3,(H,17,19)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBLZHQTLSRFMM-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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